AD80
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Overview
Description
AD80 is a multikinase inhibitor known for its potent antineoplastic effects. It targets several kinases, including RET, RAF, SRC, and S6K, making it a valuable compound in cancer research and treatment . This compound has shown efficacy in reducing cell viability and inducing apoptosis in various cancer cell models, including acute leukemia and pancreatic cancer .
Mechanism of Action
Target of Action
AD80, also known as 1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea, is a multikinase inhibitor that targets several key proteins involved in cancer cell proliferation and survival . The primary targets of this compound include S6K, RET, RAF, and SRC . These proteins play crucial roles in cell growth, differentiation, and survival, making them important targets for cancer therapy .
Mode of Action
this compound interacts with its targets by binding to their kinase domains, thereby inhibiting their activity . This inhibition disrupts the signaling pathways that these proteins are involved in, leading to changes in cellular processes such as cell growth and survival . For instance, this compound reduces the phosphorylation of RPS6 and histone H3, two downstream targets of S6K .
Biochemical Pathways
this compound affects several biochemical pathways, primarily those involving its target proteins. For example, it impacts the PI3K/STMN1 axis, a pathway that plays a significant role in cell proliferation and survival . By inhibiting this pathway, this compound can exert cytotoxic effects on cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Experimental dosing for this compound was determined from maximum tolerated dosage studies and pharmacokinetic analysis . Quantities of this compound in blood plasma were determined by LC-MS/MS
Result of Action
The action of this compound results in several molecular and cellular effects. It reduces cell viability and clonogenicity, and induces polyploidy in cancer cells . At the molecular level, this compound induces DNA damage, as evidenced by the increased expression of γH2AX, a marker of DNA damage . It also induces apoptosis, a form of programmed cell death, as indicated by the cleavage of PARP1, an apoptosis marker .
Biochemical Analysis
Biochemical Properties
AD80 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit kinases such as RET, RAF, and SRC, which are involved in cell proliferation and survival . This compound also targets the PI3K/STMN1 axis, reducing the expression of stathmin 1 (STMN1) and survivin, which are critical for microtubule dynamics and cell cycle progression . These interactions lead to the inhibition of cell growth and induction of apoptosis in cancer cells.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In acute leukemia cells, this compound reduces cell viability, induces apoptosis, and causes cell cycle arrest . It also decreases the expression of proliferation markers such as Ki-67 and phosphorylation of S6 ribosomal protein, a key effector in the PI3K/AKT/mTOR pathway . In pancreatic cancer cells, this compound induces mitotic catastrophe and autophagy, reducing cell viability and clonogenicity . These effects highlight the compound’s potential in disrupting cancer cell function and promoting cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various kinases and subsequent inhibition of their activity. This compound inhibits RET, RAF, and SRC kinases, disrupting signaling pathways that promote cell proliferation and survival . It also reduces the phosphorylation of RPS6 and histone H3, key components in protein synthesis and chromatin structure . Additionally, this compound induces the cleavage of PARP1 and expression of γH2AX, markers of apoptosis and DNA damage, respectively . These molecular changes contribute to the compound’s antineoplastic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to reduce cell viability and induce apoptosis in a dose- and time-dependent manner . This compound’s stability and degradation in vitro and in vivo have not been extensively studied, but its long-term effects on cellular function include sustained inhibition of cell proliferation and induction of cell death
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater inhibition of tumor growth and increased induction of apoptosis . High doses may also lead to toxic or adverse effects, such as weight loss and organ toxicity. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with kinases and other signaling molecules. The compound affects the PI3K/AKT/mTOR pathway, reducing the phosphorylation of downstream effectors such as S6 ribosomal protein . This compound also modulates autophagy-related genes and pathways, promoting autophagic flux in cancer cells . These metabolic changes contribute to the compound’s antineoplastic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. While specific transporters for this compound have not been identified, its distribution is likely influenced by its interactions with kinases and other signaling molecules. This compound’s localization and accumulation within cancer cells contribute to its therapeutic effects by ensuring sustained inhibition of target pathways .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound targets specific compartments and organelles within cancer cells, such as the cytoplasm and nucleus, where it interacts with kinases and other signaling molecules These interactions lead to the inhibition of cell proliferation and induction of apoptosis
Preparation Methods
The synthesis of AD80 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
AD80 undergoes various chemical reactions, primarily focusing on its interaction with kinases. It inhibits the phosphorylation of key proteins involved in cell proliferation and survival pathways. Common reagents used in these reactions include kinase inhibitors and other small molecules that modulate kinase activity. The major products formed from these reactions are phosphorylated or dephosphorylated proteins, which play crucial roles in cellular signaling .
Scientific Research Applications
AD80 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and its effects on cellular signaling pathways.
Biology: Investigated for its role in modulating cell cycle progression, apoptosis, and autophagy in various cell types.
Medicine: Explored as a potential therapeutic agent for treating cancers, including acute leukemia and pancreatic cancer. .
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and optimize treatment strategies
Comparison with Similar Compounds
AD80 is compared with other multikinase inhibitors such as GSK2606414 and GW768505A. Among these, this compound has been found to be more potent and effective in reducing cell viability and inducing apoptosis in cancer cell models . Its unique ability to target multiple kinases simultaneously sets it apart from other inhibitors that may only target a single kinase. This polypharmacological approach enhances its efficacy and reduces the likelihood of resistance development .
Similar Compounds
- GSK2606414
- GW768505A
- GDP366
This compound’s unique combination of kinase targets and its potent antineoplastic effects make it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F4N7O/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYORWDWRQMVGHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F4N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.